molecular formula C16H24O2 B14175672 1-(Benzyloxy)-4-methyloct-3-en-2-ol CAS No. 917883-05-7

1-(Benzyloxy)-4-methyloct-3-en-2-ol

Cat. No.: B14175672
CAS No.: 917883-05-7
M. Wt: 248.36 g/mol
InChI Key: UTUNVZZIPGMMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-4-methyloct-3-en-2-ol is an organic compound characterized by the presence of a benzyloxy group attached to a substituted octene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-methyloct-3-en-2-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to improve yield and purity. This includes the use of specific solvents and ligands to facilitate the halogen exchange reaction and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-methyloct-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(Benzyloxy)-4-methyloct-3-en-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-methyloct-3-en-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various biochemical reactions, influencing the compound’s overall activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-4-methyloct-3-en-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzyloxy group and octene backbone make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

917883-05-7

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

4-methyl-1-phenylmethoxyoct-3-en-2-ol

InChI

InChI=1S/C16H24O2/c1-3-4-8-14(2)11-16(17)13-18-12-15-9-6-5-7-10-15/h5-7,9-11,16-17H,3-4,8,12-13H2,1-2H3

InChI Key

UTUNVZZIPGMMDT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC(COCC1=CC=CC=C1)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.